Aniline beta-D-Glucuronide
CAS No.: 92117-30-1
Cat. No.: VC20829018
Molecular Formula: C12H15NO6
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92117-30-1 |
|---|---|
| Molecular Formula | C12H15NO6 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 |
| Standard InChI Key | SPTXZDAXCOTKFR-QUARPLMYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Aniline beta-D-Glucuronide is a glucuronide conjugate formed between aniline and glucuronic acid. It is formally identified by the Chemical Abstracts Service (CAS) registry number 92117-30-1 . The compound is known by several synonyms in scientific literature, including:
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N-Phenyl-beta-D-glucopyranuronosylamine
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1-Deoxy-1-(phenylamino)-β-D-glucopyranuronic Acid
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β-D-Glucopyranuronic acid, 1-deoxy-1-(phenylamino)-
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(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid
The IUPAC systematic name for this compound is 1-anilino-1-deoxy-beta-D-gluco-hexopyranuronic acid, which precisely describes its chemical structure by indicating the anilino group attached to the deoxy position of glucuronic acid in a beta configuration .
Physical and Chemical Properties
Aniline beta-D-Glucuronide possesses specific physical and chemical properties that characterize its behavior in biological systems and laboratory settings. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Aniline beta-D-Glucuronide
The molecular structure features a glucuronic acid moiety with an aniline group attached via an N-glycosidic bond at the anomeric position, maintaining a beta configuration . This structure is significant for its recognition by beta-glucuronidase enzymes, which can cleave the glycosidic bond.
Biochemical Context and Significance
Relationship to Glucuronidation Pathways
Aniline beta-D-Glucuronide represents an important metabolic product in the detoxification pathway of aniline. In biological systems, particularly in mammals, aniline undergoes biotransformation through various routes, with glucuronidation being a significant phase II metabolic pathway .
The formation of Aniline beta-D-Glucuronide occurs through the conjugation of aniline (or its hydroxylated derivatives) with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . This conjugation serves to increase the water solubility of aniline, facilitating its excretion through renal clearance .
Metabolism of Aniline
The metabolism of aniline exhibits interesting variations between individuals based on genetic factors. Research indicates that individuals can be categorized as either "fast acetylators" or "slow acetylators," which affects their primary metabolic pathway for aniline .
In "fast acetylators," the predominant metabolic pathway involves:
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N-acetylation (forming acetanilide)
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Aromatic hydroxylation (forming N-acetyl-p-aminophenol)
Conversely, in "slow acetylators," the primary pathway involves:
This metabolic variability demonstrates the importance of glucuronidation in the detoxification of aniline, with Aniline beta-D-Glucuronide being a key conjugation product.
Enzymatic Interactions
Beta-Glucuronidase Activity
Aniline beta-D-Glucuronide serves as a substrate for the enzyme beta-glucuronidase (βGLU), which catalyzes the hydrolysis of the glycosidic bond between aniline and glucuronic acid . This enzyme is of considerable interest due to its role in various physiological and pathological processes.
The catalytic mechanism of beta-glucuronidase involves:
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Protonation of the exocyclic glycosidic oxygen by a catalytic glutamic acid residue
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Release of the aglycone (aniline in this case) via an oxocarbenium ion-like transition state
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Nucleophilic attack by a glutamate ion, forming a glucuronyl ester intermediate
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Hydrolysis through an inverting attack of a water molecule, releasing glucuronic acid
This enzymatic activity is significant for both physiological processes and potential therapeutic applications.
Biological Significance of Beta-Glucuronidase
Beta-glucuronidase activity has been implicated in various biological contexts:
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It serves as a potential biomarker for cancer diagnosis and prodrug therapy
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Elevated levels in bronchoalveolar lavage fluid may indicate bacterial lung infection
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It plays a role in colon carcinogenesis and certain drug-induced toxicities
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It can revert the glucuronidation process through deglucuronidation, potentially reactivating metabolites
These diverse roles highlight the significance of understanding the interactions between beta-glucuronidase and substrates like Aniline beta-D-Glucuronide.
Research and Therapeutic Applications
Prodrug Development and Targeted Therapy
One of the most promising applications of Aniline beta-D-Glucuronide and similar glucuronide conjugates involves their use in prodrug development strategies. This approach exploits the elevated beta-glucuronidase activity in certain pathological conditions, particularly in tumors and areas of inflammation .
The strategy works as follows:
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A glucuronide prodrug (inactive) is administered
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The prodrug accumulates at sites with elevated beta-glucuronidase activity
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Local beta-glucuronidase hydrolyzes the prodrug, releasing the active drug
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This allows for targeted drug delivery and reduced systemic toxicity
Research has demonstrated that enhancing beta-glucuronidase activity at specific sites can increase the therapeutic efficacy of glucuronide prodrugs . For example, the expression of beta-glucuronidase on the surface of bacteria has been shown to enhance the hydrolysis of glucuronide prodrugs, which may increase the effectiveness of bacteria-directed enzyme prodrug therapy (BDEPT) .
Diagnostic Applications
Beta-glucuronidase activity levels in body fluids have been proposed as potential biomarkers for various pathological conditions . Specifically, PET imaging of beta-glucuronidase activity has been explored as a diagnostic approach for cancer . These applications rely on the interaction between beta-glucuronidase and substrates such as Aniline beta-D-Glucuronide or similar compounds.
Inhibition of Beta-Glucuronidase
Given the role of beta-glucuronidase in various pathological processes, inhibitors of this enzyme have garnered significant research interest . Potential therapeutic applications of beta-glucuronidase inhibition include:
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Anticancer chemotherapy
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Treatment of neonatal jaundice
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Management of diabetes mellitus
These applications highlight the importance of understanding the interaction between beta-glucuronidase and substrates like Aniline beta-D-Glucuronide.
| Supplier | Country | Contact Information |
|---|---|---|
| BOC Sciences | United States | +1-631-485-4226, inquiry@bocsci.com |
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| Energy Chemical | China | 021-58432009, marketing@energy-chemical.com |
| TCI (Shanghai) Chemical Trading Co., Ltd. | China | 021-021-61109150, sales@tcisct.com |
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, sales@rrkchem.com |
This commercial availability facilitates research involving Aniline beta-D-Glucuronide across various scientific disciplines .
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